PLX647(OMe), a derivative of PLX647, is a small molecule inhibitor designed to target specific kinases, particularly the FMS-like tyrosine kinase 3 and the stem cell factor receptor, c-KIT. The compound has garnered attention for its potential applications in treating diseases associated with aberrant kinase activity, such as certain types of cancer. The development of PLX647(OMe) emphasizes the importance of selectivity in kinase inhibition, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
PLX647(OMe) is classified as a kinase inhibitor, specifically targeting FMS and c-KIT receptors. Its design is based on the 7-azaindole scaffold, which has been widely utilized in drug discovery due to its favorable binding properties and structural versatility. The compound was synthesized as part of a series aimed at developing potent inhibitors with improved solubility and selectivity compared to its parent compound, PLX647 .
The synthesis of PLX647(OMe) involves several key steps that utilize modern organic synthesis techniques. Initially, 4,6-dichloropyrimidine is condensed with aniline derivatives under microwave-assisted conditions to form the core structure. This method enhances reaction efficiency and yield. Subsequent reactions include nucleophilic substitutions and coupling reactions facilitated by palladium-catalyzed processes .
The synthetic pathway can be summarized as follows:
This multi-step synthesis not only yields PLX647(OMe) but also allows for the exploration of various analogs with differing substituents to optimize their pharmacological profiles .
PLX647(OMe) features a complex molecular structure characterized by its 7-azaindole core, which is critical for its biological activity. The presence of methoxy groups enhances its solubility while maintaining effective binding to target kinases.
The crystal structures of PLX647 and its analogs have been elucidated through X-ray crystallography, providing insights into their binding modes within the active sites of FMS and c-KIT kinases .
PLX647(OMe) undergoes specific chemical interactions that facilitate its inhibitory action on target kinases. The compound binds to the ATP-binding site of FMS and c-KIT, preventing their activation by competing with ATP for binding.
Key reactions include:
The mechanism by which PLX647(OMe) exerts its effects involves competitive inhibition at the ATP-binding site of targeted kinases. By occupying this site, PLX647(OMe) prevents the phosphorylation cascade that typically leads to cell proliferation and survival signals.
This selective inhibition disrupts normal signaling pathways in cells that rely on these kinases for growth, making it a potential therapeutic agent in cancers where these pathways are dysregulated .
PLX647(OMe) displays several important physical and chemical properties that contribute to its functionality as a drug candidate:
These properties make PLX647(OMe) a promising candidate for further development in therapeutic applications targeting specific cancers .
PLX647(OMe) has potential applications across various fields of biomedical research:
Ongoing research continues to explore the full therapeutic potential of PLX647(OMe), particularly in combination therapies aimed at enhancing efficacy against resistant cancer types .
PLX647(OMe) (CAS 923562-22-5) is a methoxy derivative of the dual kinase inhibitor PLX647 (CAS 873786-09-5), specifically engineered to enhance aqueous solubility while maintaining potent inhibitory activity against colony-stimulating factor-1 receptor (CSF-1R/FMS) and stem cell factor receptor (KIT) tyrosine kinases. The compound exhibits a molecular weight of 382.38 g/mol and a molecular formula of C₂₁H₁₇F₃N₄. Pharmacologically, PLX647(OMe) demonstrates in vitro IC₅₀ values of 28 nM against FMS and 16 nM against KIT, reflecting its high target specificity [6] [10].
Table 1: Key Chemical and Pharmacological Properties of PLX647(OMe)
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₇F₃N₄ |
Molecular Weight | 382.38 g/mol |
FMS (CSF-1R) IC₅₀ | 28 nM |
KIT IC₅₀ | 16 nM |
Solubility Profile | Enhanced aqueous solubility vs. PLX647 |
Primary Targets | FMS, KIT |
Kinase selectivity profiling across 400 kinases revealed that PLX647(OMe) maintains >100-fold selectivity for FMS and KIT over most kinases, with minor cross-reactivity observed only against FLT3 (IC₅₀ = 91 nM) and KDR (IC₅₀ = 130 nM) at 1 μM concentrations [2] [6]. Functionally, the compound inhibits ligand-dependent proliferation in FMS-expressing M-NFS-60 cells (IC₅₀ = 380 nM) and KIT-expressing M-07e cells (IC₅₀ = 230 nM), confirming effective pathway blockade [2] [8]. Additionally, it suppresses osteoclast differentiation (IC₅₀ = 170 nM), underscoring its role in modulating myeloid cell functions [7] [10].
Table 2: Selectivity Profile of PLX647(OMe)
Kinase Target | IC₅₀ (nM) |
---|---|
FMS (CSF-1R) | 28 |
KIT | 16 |
FLT3 | 91 |
KDR | 130 |
Other kinases (396) | >1,000 |
CSF-1R/FMS Signaling: The CSF-1R axis, activated by ligands CSF-1 and IL-34, regulates survival, differentiation, and recruitment of monocytes, macrophages, and osteoclasts. In oncology, tumor-derived CSF-1 promotes polarization of tumor-associated macrophages (TAMs) toward an immunosuppressive M2 phenotype. These TAMs facilitate angiogenesis, matrix remodeling, and T-cell suppression via interleukin-10 (IL-10) secretion and PD-L1 expression. Bioinformatics analyses of solid tumors (e.g., HNSCC, melanoma) confirm that CSF-1R⁺ TAM infiltration correlates with advanced disease stage and reduced overall survival [1] [5] [9].
KIT Signaling: KIT activation by stem cell factor (SCF) governs cell proliferation, survival, and differentiation in hematopoietic progenitors, mast cells, and interstitial cells of Cajal. Oncogenic KIT mutations (e.g., exon 11 deletions) drive constitutive kinase activity in gastrointestinal stromal tumors (GISTs), melanoma, and acute myeloid leukemia. In melanoma, KIT amplification or mutation occurs in mucosal/acral subtypes, where it supports tumor growth and metastatic dissemination [1] [6] [10].
Table 3: Disease Associations of CSF-1R and KIT Signaling
Kinase | Pathogenic Roles | Associated Diseases |
---|---|---|
CSF-1R | TAM recruitment, immunosuppression, angiogenesis | HNSCC, melanoma, breast cancer, glioblastoma |
KIT | Constitutive activation, hyperproliferation, apoptosis resistance | GISTs, mucosal/acral melanoma, AML |
Pathologically, these kinases often co-drive malignancy progression. For example, in HNSCC, CSF-1R⁺ TAMs secrete chemokines (CCL18, CXCL8) that accelerate lymph node metastasis, while KIT mutations enhance autonomous tumor cell survival [9]. Similarly, in tenosynovial giant cell tumors (TGCTs), autocrine CSF-1 signaling recruits CSF-1R⁺ stromal cells, creating a permissive microenvironment [1].
Dual inhibition of CSF-1R and KIT addresses two complementary oncogenic mechanisms: microenvironmental immunosuppression and autonomous tumor cell survival. PLX647(OMe) simultaneously disrupts TAM-mediated immune evasion and directly targets KIT-driven tumor proliferation, yielding synergistic antitumor effects [2] [6] [10].
Mechanistic Advantages:
Table 4: Preclinical Therapeutic Outcomes with PLX647 Analogues
Disease Model | Intervention | Key Outcomes |
---|---|---|
BRAFV600E melanoma | PLX647 + adoptive T-cell therapy | ↑ Intratumoral CD8⁺ T cells; ↓ TAMs; ↓ IL-10 |
HNSCC | CSF-1R inhibitor + cisplatin | ↑ Tumor suppression; ↑ CD8⁺ T-cell infiltration |
Collagen-induced arthritis | PLX647 (80 mg/kg BID) | 76% reduction in clinical arthritis score |
Therapeutic Synergy: Dual targeting proves critical in tumors where CSF-1R and KIT signaling converge. For instance, in acute myeloid leukemia, CSF-1R inhibition suppresses leukemic stem cell niches, while KIT blockade targets malignant blasts. Similarly, in TGCTs, PLX3397 (a PLX647 analogue) achieved 40% objective response rates by disrupting CSF-1R-driven autocrine loops [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7